Cipargamin

Vue d'ensemble

Description

Cipargamin, also known as NITD609 or KAE609, is an experimental synthetic antimalarial drug belonging to the spiroindolone class . It was developed at the Novartis Institute for Tropical Diseases in Singapore, through a collaboration with the Genomics Institute of the Novartis Research Foundation (GNF), the Biomedical Primate Research Centre, and the Swiss Tropical Institute . This compound was discovered by screening the Novartis library of 12,000 natural products and synthetic compounds to find compounds active against Plasmodium falciparum .

Synthesis Analysis

The synthesis of this compound was achieved through an enantioselective rhodium-catalyzed addition of arylboroxines to N-unprotected ketimines . This method enabled an efficient enantioselective synthesis of this compound .

Molecular Structure Analysis

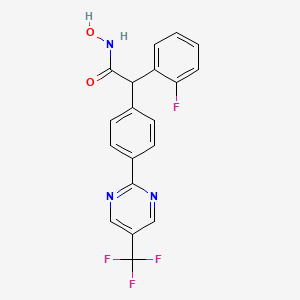

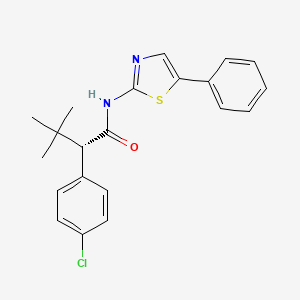

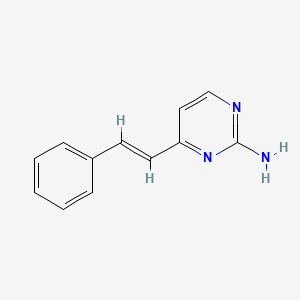

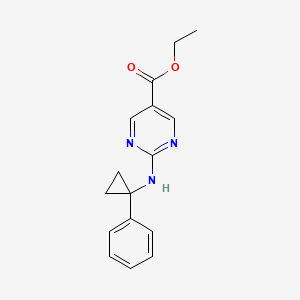

This compound is structurally related to GNF 493, a compound first identified as a potent inhibitor of Plasmodium falciparum growth . The chemical formula of this compound is C19H14Cl2FN3O .

Chemical Reactions Analysis

The current spiroindolone was optimized to address its metabolic liabilities leading to improved stability and exposure levels in animals . As a result, this compound is one of only a handful of molecules capable of completely curing mice infected with Plasmodium berghei (a model of blood-stage malaria) .

Physical and Chemical Properties Analysis

This compound has good physicochemical properties, promising pharmacokinetic and efficacy profile .

Applications De Recherche Scientifique

Application antipaludique

Cipargamin, également connu sous le nom de KAE609, est un antipaludique puissant {svg_1}. Il a montré une efficacité significative dans un essai de phase II mené sur des adultes en Afrique subsaharienne atteints de paludisme à Plasmodium falciparum non compliqué {svg_2}. L'étude a rapporté une élimination rapide des parasites, avec un temps médian d'élimination des parasites (PCT) de 8 heures, ce qui est significativement plus rapide que les 24 heures pour l'artémether-luméfantrine {svg_3}.

Étude d'escalade de dose

This compound a été utilisé dans une étude d'escalade de dose randomisée de phase II {svg_4}. Dans cette étude, la monothérapie au this compound a été administrée en doses uniques allant jusqu'à 150 mg ou jusqu'à 50 mg une fois par jour pendant 3 jours {svg_5}. Les principaux critères d'efficacité étaient le temps d'élimination des parasites (PCT) et la réponse clinique et parasitologique adéquate (ACPR) corrigée et non corrigée par réaction en chaîne de la polymérase (PCR) à 14 et 28 jours {svg_6}.

Étude de pharmacocinétique

La pharmacocinétique de this compound a été étudiée et s'est avérée conforme aux données précédentes et approximativement proportionnelle à la dose {svg_7}. Ces informations sont cruciales pour déterminer la posologie appropriée et comprendre comment le médicament est absorbé, distribué, métabolisé et excrété dans l'organisme.

Analyse des marqueurs de résistance

Une mutation émergente au traitement dans le gène Pfatp4, G358S, a été détectée dans 65 % des échecs thérapeutiques {svg_8}. Cela suggère que this compound pourrait potentiellement être utilisé comme un marqueur de résistance aux médicaments, ce qui est une préoccupation importante dans le traitement du paludisme.

Évaluation de la sécurité hépatique

Une évaluation détaillée de la sécurité hépatique de this compound a été menée sur une large gamme de doses chez des patients atteints de paludisme à falciparum non compliqué {svg_9}. L'étude a révélé que this compound était bien toléré sans problèmes de sécurité {svg_10}.

Traitement du paludisme résistant à l'artémisinine

La mutation R561H dans le gène k13, qui confère une résistance à l'artémisinine, a été associée à un délai d'élimination des parasites après un traitement à l'artémether-luméfantrine {svg_11}. Cela suggère que this compound pourrait potentiellement être utilisé dans le traitement du paludisme résistant à l'artémisinine.

Mécanisme D'action

Target of Action

Cipargamin, an experimental synthetic antimalarial drug, primarily targets the sodium efflux pump PfATP4 . This pump plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .

Mode of Action

This compound interacts with its target, the sodium efflux pump PfATP4, by inhibiting its function . This inhibition disrupts the sodium homeostasis in Plasmodium , leading to fatal consequences for the parasite .

Biochemical Pathways

It is known that the drug disrupts the sodium homeostasis in plasmodium . This disruption likely affects various downstream effects and pathways, ultimately leading to the death of the parasite.

Pharmacokinetics

It is known that this compound is well absorbed and extensively metabolized . The elimination of this compound and its metabolites is primarily mediated via biliary pathways

Result of Action

The primary result of this compound’s action is the rapid clearance of Plasmodium parasites . In fact, this compound has shown potent, rapid activity against Plasmodium falciparum . This rapid clearance of parasites is a key factor in the drug’s potential as a treatment for malaria.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs, the patient’s overall health status, and specific genetic factors . .

Safety and Hazards

Orientations Futures

Cipargamin is currently undergoing phase II clinical development . If its safety and tolerability are acceptable, this compound would be the first antimalarial not belonging to either the artemisinin or peroxide class to go into a proof-of-concept study in malaria . If this compound behaves similarly in people to the way it works in mice, it may be possible to develop it into a drug that could be taken just once .

Analyse Biochimique

Biochemical Properties

Cipargamin is structurally related to GNF 493, a compound first identified as a potent inhibitor of Plasmodium falciparum growth It is known that this compound has a potent inhibitory effect against apicomplexan parasites, mainly Plasmodium and Toxoplasma .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been observed to have a rapid and potent activity against Plasmodium falciparum, leading to quick parasite clearance

Molecular Mechanism

It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. It has been observed that systemic exposure (maximum measured concentration and area under the curve) increased with increasing dose following single intravenous dose . This compound was eliminated with a mean T1/2 of 21.9–38.9 h .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, this compound is one of only a handful of molecules capable of completely curing mice infected with Plasmodium berghei (a model of blood-stage malaria) when administered in appropriate dosages .

Metabolic Pathways

It is known that this compound is well absorbed and extensively metabolized, such that this compound accounted for approximately 32% of the dose in feces .

Transport and Distribution

After oral administration to human subjects, this compound was the major radioactive component, accounting for approximately 76% of the total radioactivity in plasma . The volume of distribution and clearance was moderate and low, respectively, across the dose range .

Propriétés

IUPAC Name |

(3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPLPZSUQEDRT-WPCRTTGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152424 | |

| Record name | Cipargamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193314-23-6 | |

| Record name | Cipargamin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193314-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cipargamin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193314236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cipargamin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12306 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cipargamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIPARGAMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7Q4FWA04P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)